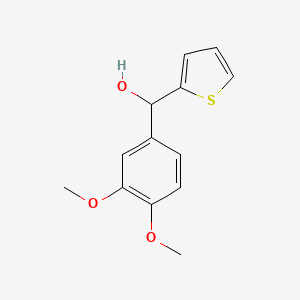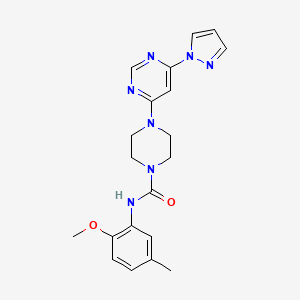![molecular formula C22H19F2NO4S B2485237 2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate CAS No. 343373-97-7](/img/structure/B2485237.png)
2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nucleophilic aromatic substitution, hydrogenation, and oxidation processes. A typical process might involve starting from dichloronitrobenzene and proceeding through various aryl or alkyl thiolates to produce compounds with high fluorescence emissions and well-defined intramolecular hydrogen bonds (Beppu et al., 2014). The synthesis of similar compounds showcases the complexity and precision required in organic synthesis to achieve desired molecular structures and properties.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by well-defined intramolecular hydrogen bonds that stabilize the molecule and enhance its photostability. X-ray structures reveal the intricate details of these bonds, indicating the immobilization of rotatable groups and contributing to fluorescence enhancement. The structure often exhibits a push-pull effect with an extended π-conjugated system, which is essential for its optical properties (Beppu et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including fluorination and deoxofluorination, demonstrating their versatility. For example, some derivatives have been shown to act as efficient deoxofluorinating agents, offering an alternative to traditional reagents. This reactivity is attributed to the presence of fluorine atoms and the ability of the compound to undergo charge transfer through sulfonyl bridges, enhancing its reactivity and selectivity in chemical transformations (Umemoto et al., 2010).
Physical Properties Analysis
The physical properties, such as high melting temperatures and solid-state fluorescence, are significant for applications in materials science. The compound's high melting temperature, as reported for similar compounds, makes it suitable for high-temperature applications. Additionally, the solid-state fluorescence properties are crucial for its potential use in optical materials and sensors (Liu Xiao-ling, 2004).
Chemical Properties Analysis
The chemical properties, including the compound's behavior in reactions with alcohols, aldehydes, and ketones, highlight its utility as a versatile reagent in organic synthesis. Its role in creating novel functional materials through polymerization or as part of complex reaction mechanisms further underscores its importance in synthetic chemistry. Its ability to undergo transformations with high stereoselectivity and yield makes it a valuable tool for chemists designing new compounds and materials (Williams et al., 2005).
Aplicaciones Científicas De Investigación
Structural Characteristics and Synthesis
Research has delved into the structural characteristics and synthesis methods of compounds related to 2,6-dimethylphenyl derivatives. For example, studies on 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide have highlighted the angles between the sulfonyl and aniline benzene rings, showcasing the molecular geometry and potential interaction sites for further chemical modifications (Gowda et al., 2010). Similarly, investigations into the synthesis of fluorinated dialkyl 1-Aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates provide insights into multistep reaction processes involving compounds with structural similarities, indicating methods of synthesizing complex structures with potential applications in pharmaceutical and material sciences (Yavari et al., 2005).
Material Science Applications
In material science, the development of poly(arylene ether sulfone) bearing multiple benzyl-type quaternary ammonium pendants from difluoro aromatic ketone monomers demonstrates the application of such compounds in creating membranes with high hydroxide conductivity and stability, relevant for fuel cell technologies (Shi et al., 2017). This research underlines the versatility of difluorophenyl and dimethylphenyl groups in synthesizing advanced materials with specific electrical and chemical properties.
Chemical Stability and Reactivity
Further studies on the synthesis, crystal, and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provide insight into the chemical stability and reactivity of compounds with similar functional groups, contributing to the understanding of their behavior in chemical reactions and potential applications in synthesis and catalysis (Rublova et al., 2017).
Propiedades
IUPAC Name |
(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)-2,4-difluoroanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO4S/c1-15-7-6-8-16(2)22(15)29-21(26)14-25(20-12-11-17(23)13-19(20)24)30(27,28)18-9-4-3-5-10-18/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFVZQOBZUZXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CN(C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2485161.png)
![6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2485163.png)

![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)



![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)
